1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy-
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Overview
Description
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core substituted with a diphenylmethylene group and a hydroxyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with benzophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthalenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted naphthalenones and related derivatives.
Scientific Research Applications
1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism by which 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- include other naphthalenone derivatives and diphenylmethylene-substituted compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Naphthalenone derivatives: These compounds have a naphthalenone core but may lack the diphenylmethylene or hydroxyl substituents, affecting their chemical behavior and uses.
Diphenylmethylene-substituted compounds: These compounds contain the diphenylmethylene group but may have different core structures, leading to variations in their properties and applications.
The uniqueness of 1(2H)-Naphthalenone, 2-(diphenylmethylene)-4-hydroxy- lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
62315-44-0 |
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Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-benzhydrylidene-4-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,24H |
InChI Key |
JRSSYMAAVHWJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=C(C3=CC=CC=C3C2=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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